The synthesis of EBI-1051 involves the creation of benzodihydrofuran derivatives, employing a strategy known as scaffold hopping. This method allows researchers to explore different chemical scaffolds while maintaining biological activity. The process begins with the design of compounds based on existing MEK inhibitors, leading to the development of a new series of benzofuran derivatives with improved properties.
The synthesis typically includes several steps:
EBI-1051 undergoes several types of chemical reactions that are essential for its synthesis and modification:
The specific conditions under which these reactions occur can significantly influence the yield and purity of EBI-1051 .
The mechanism of action for EBI-1051 primarily involves inhibition of the MEK pathway, which is integral to cell proliferation and survival in cancer cells. By blocking MEK activity, EBI-1051 disrupts downstream signaling pathways that promote tumor growth.
Research indicates that EBI-1051 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines by interfering with the phosphorylation processes essential for MEK function. This inhibition leads to reduced activation of extracellular signal-regulated kinases (ERKs), further impeding cancer cell survival .
EBI-1051 is presented as a solid powder with a purity greater than 98%. It is soluble in dimethyl sulfoxide (DMSO), which is often used as a solvent in biological assays. The compound exhibits stability under proper storage conditions—dry and dark at temperatures between 0 to 4 degrees Celsius for short-term use or at -20 degrees Celsius for long-term storage.
Key physical properties include:
EBI-1051 has diverse applications across various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3